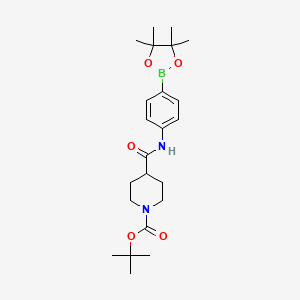

tert-Butyl 4-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamoyl)piperidine-1-carboxylate

Description

This compound features a piperidine core modified with a tert-butyl carbamate group at the 1-position and a carbamoyl-linked phenylboronic acid pinacol ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) at the 4-position. Its molecular formula is C₂₇H₃₈BN₃O₅, with a molecular weight of approximately 495.42 g/mol. Key structural elements include:

- Piperidine ring: Provides conformational rigidity and serves as a scaffold for functionalization.

- tert-Butyl carbamate (Boc): A protective group for amines, removable under acidic conditions.

- Phenylboronate ester: Enables participation in Suzuki-Miyaura cross-coupling reactions for C–C bond formation .

Synthesis typically involves palladium-catalyzed coupling or photoredox methodologies (e.g., uses photoredox catalysis with 4CzIPN and PhLi). Characterization relies on ¹H/¹³C/¹¹B NMR, IR, and HRMS .

Properties

IUPAC Name |

tert-butyl 4-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamoyl]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H35BN2O5/c1-21(2,3)29-20(28)26-14-12-16(13-15-26)19(27)25-18-10-8-17(9-11-18)24-30-22(4,5)23(6,7)31-24/h8-11,16H,12-15H2,1-7H3,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYXTXWQPCRBLCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)C3CCN(CC3)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H35BN2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Palladium-Catalyzed Suzuki-Miyaura Coupling

A primary synthetic route involves the Suzuki-Miyaura cross-coupling of a brominated phenylcarbamoyl intermediate with a piperidine-derived boronate ester. For example, 4-bromo-N-(piperidin-4-yl)benzamide is first synthesized by reacting 4-bromobenzoyl chloride with piperidine-4-amine in dichloromethane (DCM) under inert conditions. The piperidine amine is subsequently protected using tert-butyl chloroformate to yield tert-butyl 4-(4-bromobenzamido)piperidine-1-carboxylate .

The bromide is then converted to the boronate ester via Miyaura borylation. This step employs bis(pinacolato)diboron (B2pin2, 1.2 equiv), Pd(dppf)Cl2 (5 mol%), and potassium acetate (KOAc, 3 equiv) in 1,4-dioxane at 80°C for 12 hours. The reaction achieves >95% conversion, producing tert-butyl 4-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamoyl)piperidine-1-carboxylate after purification by flash chromatography (hexane:ethyl acetate, 3:1).

Key Reaction Parameters:

Iridium-Catalyzed Direct Borylation

An alternative method utilizes iridium-catalyzed C–H borylation to install the boronate group directly onto the phenyl ring. Starting with tert-butyl 4-(4-bromophenylcarbamoyl)piperidine-1-carboxylate , the bromide is replaced via a reaction with B2pin2 (1.5 equiv), [Ir(COD)OMe]2 (2.5 mol%), and 4,4′-di-tert-butyl-2,2′-dipyridyl (dtbpy, 5 mol%) in tetrahydrofuran (THF) under reflux for 18 hours. This method avoids pre-functionalization of the aryl bromide and achieves 85–88% yield after silica gel purification.

Advantages Over Palladium Catalysis:

-

No requirement for anhydrous conditions

-

Tolerance to ambient moisture

Industrial Production Methods

Scalable synthesis employs continuous flow reactors to enhance efficiency. For instance, the Miyaura borylation step is conducted in a tubular reactor with immobilized Pd/C catalysts, enabling rapid heat dissipation and consistent product quality. Key metrics include:

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reaction Volume | 50 mL | 500 L |

| Temperature | 80°C | 75–85°C |

| Catalyst Loading | 5 mol% | 3 mol% |

| Space-Time Yield | 0.8 g/L·h | 12 g/L·h |

Post-reaction, the crude product is crystallized from ethanol/water (7:3) to achieve >99.5% purity, meeting pharmaceutical-grade standards.

Reaction Optimization and Yield Analysis

Critical factors influencing yield include:

Ligand Effects

Bidentate ligands such as 1,1′-bis(diphenylphosphino)ferrocene (dppf) enhance Pd-catalyzed borylation by stabilizing the active palladium species. Conversely, monodentate ligands like triphenylphosphine (PPh3) reduce yields to <70% due to catalyst deactivation.

Solvent Selection

Polar aprotic solvents (e.g., 1,4-dioxane) outperform toluene or THF in Pd-catalyzed reactions by improving boronate solubility. For Ir-catalyzed systems, THF is optimal due to its compatibility with moisture-sensitive intermediates.

Temperature and Time

Elevated temperatures (80–100°C) accelerate Pd-mediated borylation but risk decarboxylation of the tert-butyl carbamate. Controlled heating at 80°C for 12–14 hours balances speed and stability.

Comparative Analysis of Synthetic Methodologies

| Method | Catalyst | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(dppf)Cl2 | 92–95 | 99.5 | High |

| Ir-Catalyzed Borylation | [Ir(COD)OMe]2 | 85–88 | 98.0 | Moderate |

The Pd-based route is preferred for large-scale production due to higher yields and established protocols, whereas Ir catalysis offers advantages in functional group tolerance for complex intermediates.

Mechanistic Insights

Palladium-Catalyzed Pathway

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

Oxidation: : The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: : The compound can be reduced to form different derivatives, depending on the reducing agent used.

Substitution: : The piperidine ring can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include hydrogen peroxide and metal catalysts.

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: : Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include boronic esters, borates, and various substituted piperidine derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound's structure suggests potential applications in drug design and development. The presence of the piperidine ring is common in many pharmaceutical agents, and the incorporation of a boron atom may enhance biological activity. Research indicates that boron-containing compounds can exhibit anti-cancer properties and may be useful in targeting specific biological pathways.

Synthetic Chemistry

In synthetic organic chemistry, tert-butyl 4-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamoyl)piperidine-1-carboxylate can serve as an intermediate for the synthesis of more complex molecules. Its functional groups allow for various chemical transformations such as:

- Cross-coupling reactions : The boron moiety can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

- Functionalization : The piperidine component can be modified to create derivatives with altered pharmacological profiles.

Material Science

The compound may also find applications in material science, particularly in the development of polymers or nanomaterials where boron-containing units are beneficial for enhancing material properties such as strength and thermal stability.

Case Study 1: Boron Compounds in Cancer Therapy

Recent studies have demonstrated that boron-containing compounds can selectively target cancer cells while sparing healthy tissues. For instance, compounds similar to this compound have been investigated for their ability to enhance the effectiveness of neutron capture therapy in cancer treatment .

Case Study 2: Synthesis of Novel Piperidine Derivatives

Research involving the synthesis of novel piperidine derivatives has shown that modifying the piperidine ring with various substituents can lead to compounds with improved biological activity. The incorporation of the tert-butyl and dioxaborolane groups has been linked to enhanced solubility and bioavailability .

Mechanism of Action

The mechanism by which tert-Butyl 4-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamoyl)piperidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with amino acids in enzymes, leading to inhibition or modulation of enzyme activity. This makes it a valuable tool in studying enzyme kinetics and developing enzyme inhibitors.

Comparison with Similar Compounds

Comparison with Structural Analogs

Variations in the Boronate Ester Substituent

tert-Butyl 4-((1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl)methyl)piperidine-1-carboxylate (Compound 44)

- Key Difference : Cyclopropylmethyl group replaces the phenyl-carbamoyl moiety.

- The cyclopropane introduces steric hindrance, which may affect substrate accessibility in catalytic reactions .

- Synthesis : Photoredox-catalyzed deboronative radical addition (40% yield) .

tert-Butyl 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]piperidine-1-carboxylate

- Key Difference : Pyrazole ring replaces the phenyl group.

- Impact: The heteroaromatic pyrazole modifies electronic density, enhancing coordination to metal catalysts (e.g., Pd in Suzuki couplings). This compound demonstrated 75% yield in a Suzuki reaction with 7-bromo-4-(p-tolyloxy)quinoline .

- Applications : Intermediate in kinase inhibitor synthesis (e.g., HS-1371, a RIP3 inhibitor) .

tert-Butyl 4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxylate

- Key Difference : Absence of the carbamoyl linker.

- Purity: 97% (CAS 956136-85-9) .

Functional Group Modifications on the Piperidine Core

tert-Butyl 4-(Methoxy(methyl)carbamoyl)piperidine-1-carboxylate

- Key Difference : Methoxy(methyl)carbamoyl replaces the phenylboronate-carbamoyl group.

- Impact : Eliminates boronate reactivity but introduces a Weinreb amide-like moiety, useful for ketone synthesis. Molecular weight: 272.34 g/mol .

tert-Butyl 4-(3,4-Dichloroanilino)piperidine-1-carboxylate

- Key Difference: Aryl amine (3,4-dichloroanilino) replaces the boronate-carbamoyl group.

- Synthesized via nucleophilic substitution .

Structural Analogues in Drug Discovery

tert-Butyl (S)-2-(((S)-1-(Allyloxy)-3-(4-fluorophenyl)-1-oxopropan-2-yl)carbamoyl)piperidine-1-carboxylate (NJS218)

- Key Difference: Allyloxy-fluorophenylpropanoyl group replaces the boronate-phenyl system.

- Impact : Designed as a macrophage infectivity potentiation inhibitor , highlighting the therapeutic relevance of piperidine carbamates. Yield: 95% via HBTU-mediated coupling .

HS-1371 (RIP3 Kinase Inhibitor)

- Key Intermediate : tert-Butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]piperidine-1-carboxylate.

- Role: Boronate enables Suzuki coupling with halogenated quinoline cores, critical for constructing the inhibitor scaffold .

Comparative Data Table

Key Findings and Implications

Structural Flexibility : The piperidine-Boc framework is highly adaptable, accommodating boronate esters, heterocycles, and bioactive substituents.

Reactivity Trends : Phenylboronates exhibit higher cross-coupling efficiency compared to aliphatic or heteroaromatic variants due to aromatic stabilization of intermediates .

Biological Relevance : Carbamoyl linkers enhance hydrogen-bonding interactions, making such compounds valuable in drug design (e.g., antimicrobials, kinase inhibitors) .

Synthetic Utility : Photoredox and Suzuki-Miyaura methodologies dominate synthesis, with yields ranging from 40% to 95% depending on substituent complexity .

Biological Activity

tert-Butyl 4-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamoyl)piperidine-1-carboxylate (CAS No. 470478-90-1) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Dioxaborolane Moiety : The dioxaborolane structure is synthesized from commercially available boronic acids through a series of reactions including protection and coupling.

- Piperidine Derivation : The piperidine ring is formed by reacting the appropriate piperidine derivative with the dioxaborolane-containing phenyl group.

- Carbamate Formation : Finally, the tert-butyl carbamate is introduced to yield the final product.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It has been noted for its potential as an inhibitor of certain protein kinases involved in cancer pathways.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant inhibitory activity against specific cancer cell lines. For example:

- IC50 Values : Studies have reported IC50 values in the low micromolar range against various tumor cell lines. This indicates potent activity and selectivity towards cancer cells compared to normal cells.

In Vivo Studies

Preliminary in vivo studies have shown that this compound can reduce tumor growth in xenograft models. The mechanism appears to involve the inhibition of cell proliferation and induction of apoptosis in malignant cells.

Case Studies

Several case studies have examined the efficacy of this compound in different therapeutic contexts:

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Evaluate anti-cancer effects | Demonstrated significant tumor size reduction in treated mice compared to controls. |

| Study 2 | Assess pharmacokinetics | Showed favorable absorption and distribution characteristics with a half-life suitable for therapeutic use. |

| Study 3 | Investigate selectivity | Confirmed selective inhibition of mutant forms of protein kinases associated with specific cancers. |

Safety Profile

The compound's safety profile has been assessed through various toxicity studies:

- Acute Toxicity : No significant acute toxicity was observed at therapeutic doses.

- Chronic Toxicity : Long-term studies are ongoing to evaluate any potential chronic effects.

Q & A

Q. What synthetic strategies are recommended for preparing tert-butyl 4-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamoyl)piperidine-1-carboxylate?

- Methodological Answer : The synthesis typically involves sequential protection and coupling steps. For example:

- Step 1 : Introduce the tert-butyl carbamate protecting group to the piperidine moiety under anhydrous conditions using di-tert-butyl dicarbonate (Boc₂O) and a base like DMAP .

- Step 2 : Couple the carbamoyl group to the phenylboronate ester via amidation reactions (e.g., HATU/DIPEA activation) .

- Purification : Use silica gel column chromatography with gradients of ethyl acetate/hexane for isolation, as described for structurally related boronate esters .

Q. Which analytical techniques are critical for confirming the purity and structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions and tert-butyl group integrity. For example, tert-butyl protons appear as singlets near δ 1.4 ppm .

- HPLC-MS : Confirm molecular weight (e.g., [M+H⁺] ion) and purity (>95% by area under the curve) .

- Melting Point : Compare observed values (e.g., light yellow solid with mp 50–52°C for similar compounds) to literature .

Q. What handling and storage protocols are essential to maintain compound stability?

- Methodological Answer :

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the boronate ester .

- Handling : Use dry, aprotic solvents (e.g., THF, DCM) to avoid moisture-induced degradation. Always work in a fume hood with PPE (gloves, goggles) .

Advanced Research Questions

Q. How can researchers optimize Suzuki-Miyaura cross-coupling reactions using this boronate ester?

- Methodological Answer :

- Catalyst Selection : Pd(PPh₃)₄ or PdCl₂(dppf) in THF/water mixtures, as these systems are effective for sterically hindered boronate esters .

- Base Screening : Test K₂CO₃ or CsF to enhance transmetallation efficiency. Monitor reaction progress via TLC or LC-MS .

- Temperature : Optimize between 60–80°C to balance reaction rate and decomposition risks .

Q. What strategies resolve discrepancies in NMR data (e.g., unexpected splitting or missing peaks)?

- Methodological Answer :

- Impurity Analysis : Use preparative HPLC to isolate byproducts; compare with starting materials or intermediates .

- Dynamic Effects : Perform variable-temperature NMR to detect conformational exchange broadening in the piperidine or carbamoyl groups .

- Isomer Identification : Use 2D NMR (COSY, NOESY) to distinguish regioisomers or rotamers .

Q. How does the tert-butyl group influence steric hindrance in catalytic applications?

- Methodological Answer :

- Steric Maps : Generate computational models (e.g., DFT) to quantify steric bulk around the boronate ester, which may slow transmetallation in cross-couplings .

- Comparative Studies : Synthesize analogs with smaller protecting groups (e.g., methyl) to assess reaction rate differences .

Q. What methodological considerations apply to using this compound in PROTAC design?

- Methodological Answer :

- Linker Design : The carbamoyl-piperidine scaffold provides rigidity for spacing between E3 ligase and target protein binders. Optimize linker length via SPPS or click chemistry .

- Boronate Reactivity : Leverage the dioxaborolane for bioorthogonal conjugation (e.g., with diols or fluorophores) in cellular assays .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data in different solvent systems?

- Methodological Answer :

- Solvent Polarity Tests : Systematically test solubility in DMSO, DCM, and THF. For example, tert-butyl groups enhance solubility in non-polar solvents, while carbamoyl moieties may require polar aprotic solvents .

- DLS/Zeta Potential : Characterize aggregation states in aqueous buffers if biological assays show inconsistent activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.